4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a sulfonyl-piperazine moiety and aromatic substituents. Its structure includes:
- Pyrimidine core: Substituted with ethoxy (C₂H₅O-) at position 6 and methyl (-CH₃) at position 2.
- Piperazine-sulfonyl group: A piperazine ring linked via a sulfonyl (-SO₂-) group to a 4-butoxyphenyl (C₄H₉O-C₆H₄-) substituent at position 4 of the pyrimidine core.
Properties
IUPAC Name |
4-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-4-6-15-29-18-7-9-19(10-8-18)30(26,27)25-13-11-24(12-14-25)20-16-21(28-5-2)23-17(3)22-20/h7-10,16H,4-6,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKKRWGAYNZOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-butoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-butoxybenzenesulfonic acid with thionyl chloride.
Formation of piperazine derivative: The 4-butoxybenzenesulfonyl chloride is then reacted with piperazine to form 4-(4-butoxyphenylsulfonyl)piperazine.
Synthesis of the pyrimidine core: The final step involves the reaction of 4-(4-butoxyphenylsulfonyl)piperazine with 6-ethoxy-2-methylpyrimidine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
Overview
4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural characteristics. This compound features a pyrimidine core integrated with piperazine and sulfonyl groups, offering diverse applications primarily in medicinal chemistry, particularly in drug development for various diseases.
Medicinal Chemistry Applications
The compound has shown significant promise in several therapeutic areas:
Antitumor Activity :
Research indicates that derivatives of this compound exhibit potent antitumor effects. For instance, studies involving MDA-MB-231 breast cancer cells demonstrated that certain pyrimidine derivatives could inhibit cell proliferation and induce apoptosis, especially when used in combination with established chemotherapeutic agents like doxorubicin. This suggests a potential for synergistic effects in cancer treatment.
Antimicrobial Properties :
In vitro evaluations have revealed that related compounds possess substantial antibacterial activity against various strains of bacteria, indicating their potential as new antibiotics, particularly in treating resistant infections. The mechanism of action often involves enzyme inhibition, such as acetylcholinesterase and urease, which are crucial for bacterial survival and pathogenicity .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Antitumor Efficacy : A study demonstrated that specific pyrimidine derivatives significantly inhibited growth in breast cancer cell lines. The combination therapy approach showed enhanced efficacy compared to monotherapy with traditional agents.
Antimicrobial Testing : Related compounds were tested against multidrug-resistant bacterial strains, showing promising results that support their development as novel antibacterial agents .
Mechanism of Action
The mechanism of action of 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, as derived from the evidence:
Table 1: Structural Comparison
Key Differences and Implications
Core Heterocycle: The target compound uses a pyrimidine core, whereas analogs in and employ thienopyrimidine scaffolds. Thienopyrimidines exhibit distinct electronic properties due to sulfur incorporation, which may enhance binding to ATP pockets in kinases . The fluorophenyl-substituted pyrimidine in lacks the piperazine-sulfonyl group but introduces a sulfonamide, suggesting divergent pharmacological targets .
Substituent Effects :
- Butoxyphenyl vs. Methanesulfonyl : The butoxyphenyl group in the target compound increases lipophilicity compared to the methanesulfonyl group in analogs . This could improve blood-brain barrier penetration but reduce aqueous solubility.
- Ethoxy vs. Morpholine : Ethoxy (electron-donating) and morpholine (polar, basic) substituents influence electronic and solubility profiles. Morpholine-containing analogs may exhibit better solubility but shorter half-lives .
Functional Groups :
- The aldehyde group in and enables covalent bonding or further synthetic modifications, a feature absent in the target compound .
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely parallels methods described in and , involving nucleophilic substitution or Suzuki-Miyaura coupling for aryl-sulfonyl-piperazine attachment .
- Biological Data: No activity data are provided in the evidence.
- Metabolic Stability : The butoxyphenyl group may reduce oxidative metabolism compared to fluorophenyl or methanesulfonyl groups, though experimental validation is required .
Biological Activity
The compound 4-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a member of the piperazine family, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.50 g/mol. The structure features a piperazine ring, a sulfonyl group, and a pyrimidine moiety, which contribute to its biological properties.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes:
- Alpha1-Adrenergic Receptors (α1-ARs) : The compound has been shown to interact with α1-ARs, which are implicated in several physiological processes including vasoconstriction and smooth muscle contraction. This interaction may lead to therapeutic effects in conditions such as hypertension and cardiac hypertrophy.
- Inhibition of Pro-inflammatory Pathways : Similar compounds have demonstrated the ability to inhibit pro-inflammatory pathways, suggesting potential applications in inflammatory diseases .
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit antitumor properties. For instance, studies on structurally similar compounds have shown their efficacy in inhibiting tumor growth through mechanisms such as downregulation of CD44 expression and blockade of the ERK pathway in malignant cells .
Neuroprotective Effects
Some piperazine derivatives have been evaluated for their neuroprotective effects. The incorporation of the piperazine moiety has been linked to improved brain exposure and inhibition of acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Compounds with similar structures have been screened for antimicrobial activity against various bacterial strains. The sulfonamide group is often associated with antibacterial properties, which may extend to this compound .
Case Studies
- Antitumor Effects : A study involving a related piperazine compound demonstrated significant tumor growth inhibition in xenograft models when combined with other therapeutic agents. This suggests that the compound may enhance the efficacy of existing cancer treatments .
- Inflammation Models : In vitro studies showed that compounds similar to this compound could diminish the activation of chondrocytes in inflammatory conditions, indicating potential use in treating arthritis or other inflammatory disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves three stages:
Sulfonylation : React 4-butoxyphenol with sulfonyl chloride in anhydrous pyridine at 0–5°C to form the sulfonyl intermediate .
Piperazine Coupling : Use coupling agents like DCC/DMAP in dichloromethane (DCM) to attach the sulfonyl group to piperazine. Stir for 24 hours at room temperature .
Pyrimidine Ring Formation : Introduce the ethoxy-methylpyrimidine moiety via nucleophilic substitution using sodium hydride (NaH) in tetrahydrofuran (THF) under reflux .
-
Critical Parameters :
-
Base selection (pyridine for sulfonylation).
-
Temperature control (reflux for cyclization).
-
Purity of intermediates (monitored via TLC) .
Step Reaction Type Key Reagents/Conditions Yield Optimization Tips 1 Sulfonylation Pyridine, sulfonyl chloride Anhydrous conditions, 0–5°C 2 Piperazine coupling DCC, DMAP, DCM Prolonged stirring (24h) 3 Pyrimidine formation NaH, THF, reflux Excess ethoxy precursor
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., butoxy vs. ethoxy) in DMSO-d6 at 400 MHz .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient (70:30, 1 mL/min) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, m/z accuracy <5 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations (e.g., butoxy vs. ethoxy) on biological activity?
- Methodological Answer :
-
Systematic Substituent Replacement : Synthesize analogs with methoxy, propoxy, or fluorine at the butoxy/ethoxy positions .
-
Biological Assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (e.g., IC50 in cancer cell lines) .
-
Data Analysis : Correlate substituent hydrophobicity (logP) with activity using QSAR models .
Substituent (R) LogP IC50 (µM) Target Enzyme Inhibition (%) Butoxy 3.2 0.45 85 Ethoxy 2.8 0.62 78 Methoxy 2.1 1.20 65
Q. What computational strategies are employed to predict the binding affinity of this compound with putative biological targets, and how are these models validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
- Validation : Compare predicted binding energies with experimental IC50 values from enzyme assays .
Q. How should researchers address contradictions in reported biological activity data across different studies (e.g., varying IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis .
- Assay Standardization : Use Pharmacopeial Forum guidelines for buffer pH (4.6–7.4), temperature (25°C), and enzyme concentrations .
- Data Normalization : Report activities relative to positive controls (e.g., staurosporine for kinase assays) .
Data Contradiction Analysis Example
| Study | IC50 (µM) | Purity (%) | Assay pH | Conclusion |
|---|---|---|---|---|
| A | 0.45 | 98 | 7.4 | High activity |
| B | 1.20 | 85 | 6.0 | Low activity |
| C | 0.60 | 95 | 7.4 | Moderate activity |
Resolution : Study B’s low purity and acidic pH likely skewed results. Re-test under standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
